molecular formula C16H15N3O B2573503 1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole CAS No. 304690-14-0

1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole

Cat. No.: B2573503
CAS No.: 304690-14-0
M. Wt: 265.316
InChI Key: AQTOYBKYBCAJPU-UHFFFAOYSA-N
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Description

1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole is an organic compound with the molecular formula C16H15N3O. It is a derivative of benzotriazole, a class of compounds known for their applications in various fields such as corrosion inhibition, photostabilization, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 1-phenyl-3-buten-1-ol with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of bulk quantities, ensuring consistency and quality of the final product. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Scientific Research Applications

1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Phenoxybut-3-en-1-yl)-1H-1,2,3-benzotriazole is unique due to its benzotriazole moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .

Properties

IUPAC Name

1-(1-phenoxybut-3-enyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-8-16(20-13-9-4-3-5-10-13)19-15-12-7-6-11-14(15)17-18-19/h2-7,9-12,16H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTOYBKYBCAJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(N1C2=CC=CC=C2N=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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